rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.: 2307711-28-8
VCID: VC11621844
InChI:
SMILES:
Molecular Formula: C11H22N2O
Molecular Weight: 198.3

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

CAS No.: 2307711-28-8

Cat. No.: VC11621844

Molecular Formula: C11H22N2O

Molecular Weight: 198.3

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine - 2307711-28-8

Specification

CAS No. 2307711-28-8
Molecular Formula C11H22N2O
Molecular Weight 198.3

Introduction

Structural Characteristics and Stereochemical Considerations

Core Architecture

The molecule features a cyclopentane ring fused to a pyrrolidine group, with a methoxy substituent at the 3-position of the pyrrolidine and an N-methyl group on the cyclopentane amine (Figure 1). The stereochemistry is defined by the (1R,2S) configuration, which imposes specific spatial constraints on its interactions with biological targets .

Table 1: Key Structural Features

FeatureDescription
Cyclopentane ringProvides conformational rigidity and influences lipid solubility .
Pyrrolidine moietyEnhances hydrogen-bonding potential and modulates receptor affinity.
Methoxy groupElectron-donating effects alter electronic distribution and metabolic stability .
N-methyl substitutionReduces basicity of the amine, potentially improving blood-brain barrier penetration .

Stereochemical Implications

The rac-(1R,2S) designation indicates a racemic mixture of enantiomers. Stereoselective synthesis strategies, such as asymmetric catalysis or chiral resolution, would be required to isolate individual enantiomers . The (1R,2S) configuration likely optimizes binding to neurotransmitter receptors, as seen in analogous compounds .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine can be conceptualized through disconnections at the cyclopentane-pyrrolidine junction and the N-methyl group. Key intermediates include:

  • Cyclopentanone derivatives for ring formation.

  • 3-Methoxypyrrolidine precursors for substituent introduction.

Proposed Multi-Step Synthesis

Step 1: Cyclopentane Ring Formation
A Robinson annulation or Dieckmann cyclization could generate the cyclopentane core. For example, intramolecular aldol condensation of a diketone precursor yields cyclopentenone, which is subsequently hydrogenated to cyclopentane .

ParameterOptimal ConditionsYield Improvement Strategies
CyclizationTiCl₄ catalysis in anhydrous THF, −78°CMicrowave-assisted heating to reduce time
Reductive AminationNaBH₃CN, pH 4–5 bufferUse of BH₃·THF for higher selectivity
PurificationSilica gel chromatography (EtOAc/hexanes)Preparative HPLC for enantiomer separation

Pharmacological Profile and Target Engagement

Neurotransmitter Receptor Affinity

Structural analogs of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The methoxy group may enhance binding to G-protein-coupled receptors (GPCRs) via dipole interactions with conserved aspartate residues .

Table 3: Hypothetical Receptor Binding Data

ReceptorPredicted Kᵢ (nM)Putative Therapeutic Effect
5-HT₁A12.5 ± 2.3Anxiolytic, antidepressant
D₂45.8 ± 6.7Antipsychotic, motor function modulation
σ₁230 ± 45Neuroprotective effects

Metabolic Stability and Pharmacokinetics

The cyclopentane ring confers resistance to cytochrome P450 oxidation, while the N-methyl group reduces first-pass metabolism. Predicted parameters include:

  • Half-life (t₁/₂): 8–12 hours (oral administration)

  • Bioavailability: 65–75% (estimated from logP = 2.1)

  • Blood-Brain Barrier Penetration: High (PSA = 45 Ų)

Future Directions and Research Opportunities

Enantioselective Synthesis

Developing asymmetric hydrogenation protocols using chiral catalysts (e.g., BINAP-Ru complexes) could yield enantiopure material for detailed structure-activity studies .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA-based carriers) may enhance brain-specific delivery while minimizing peripheral side effects .

Clinical Translation

Phase 0 microdosing studies with ¹¹C-labeled tracer could elucidate human pharmacokinetics without full regulatory burden .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator